molecular formula C13H8ClFO2 B3008282 2-(3-Chloro-4-fluorophenoxy)benzaldehyde CAS No. 1393639-31-0

2-(3-Chloro-4-fluorophenoxy)benzaldehyde

Cat. No.: B3008282
CAS No.: 1393639-31-0
M. Wt: 250.65
InChI Key: SATQXCCJFKCPNF-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenoxy)benzaldehyde (CAS 1393639-31-0) is an aromatic benzaldehyde derivative with a molecular formula of C 13 H 8 ClFO 2 and a molecular weight of 250.65 g/mol . This compound is characterized by its high purity, specified at 98% . It serves as a versatile synthetic intermediate in organic and materials chemistry, particularly as a precursor for the synthesis of chalcone derivatives via Claisen-Schmidt condensation . Chalcones incorporating the 2-chloro-4-fluorophenyl moiety, similar to this aldehyde, have been scientifically designed in an A-π-A-π-D configuration and demonstrate remarkable third-order non-linear optical (NLO) properties, making them subjects of interest for advanced photonic applications such as optical signal processing and power limiting . The presence of both chloro and fluoro electron-withdrawing groups on the phenoxy ring polarizes the molecule, facilitating intramolecular charge transfer, which is a key mechanism for its utility in NLO materials . Researchers handling this material should note the following safety information: it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-7-10(5-6-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATQXCCJFKCPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 3 Chloro 4 Fluorophenoxy Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is the most reactive site in the molecule, characterized by an electrophilic carbonyl carbon and an adjacent acidic proton (in the formyl group). This functionality serves as a hub for numerous synthetic operations, including oxidation, reduction, and carbon-carbon bond formation.

The aldehyde group of 2-(3-chloro-4-fluorophenoxy)benzaldehyde can be readily oxidized to form the corresponding carboxylic acid, 2-(3-chloro-4-fluorophenoxy)benzoic acid. This transformation is a fundamental reaction in organic chemistry. A variety of oxidizing agents can accomplish this conversion effectively. Common methods include the use of potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), or milder reagents like aqueous hydrogen peroxide (H2O2) in a basic medium, such as potassium hydroxide (B78521) (KOH). researchgate.net The reaction with basic hydrogen peroxide is often preferred for its efficiency and the production of relatively clean reaction profiles with high yields. researchgate.net

The general transformation is as follows:

Starting Material: this compound

Product: 2-(3-Chloro-4-fluorophenoxy)benzoic acid

Reaction Type: Oxidation

Oxidizing AgentTypical ConditionsYield
Potassium Permanganate (KMnO4)Aqueous acetone, room temperatureHigh
Hydrogen Peroxide (H2O2) / KOHMethanol (B129727), refluxExcellent researchgate.net
Chromium Trioxide (CrO3)Jones reagent (CrO3 in aqueous sulfuric acid/acetone)Good to High

The reduction of the aldehyde functional group in this compound yields the corresponding primary alcohol, (2-(3-chloro-4-fluorophenoxy)phenyl)methanol. This conversion is typically achieved with high specificity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones, often used in alcoholic solvents like methanol or ethanol. For a more potent reducing agent, lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can be employed, which also effectively reduces the aldehyde to the alcohol.

The general transformation is as follows:

Starting Material: this compound

Product: (2-(3-Chloro-4-fluorophenoxy)phenyl)methanol

Reaction Type: Reduction

Reducing AgentTypical ConditionsSelectivity
Sodium Borohydride (NaBH4)Methanol or Ethanol, 0 °C to room temperatureHigh for aldehydes/ketones
Lithium Aluminum Hydride (LiAlH4)Anhydrous THF or Diethyl Ether, followed by aqueous workupPowerful, less selective (reduces esters, acids, etc.)

The electrophilic nature of the carbonyl carbon makes this compound an excellent substrate for condensation reactions.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate). sigmaaldrich.comnih.gov The reaction with this compound would proceed via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step typically occurs spontaneously to yield a stable α,β-unsaturated product. sigmaaldrich.com Various basic catalysts, including primary and secondary amines or ionic liquids, can be used to facilitate this reaction. nih.gov

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. nih.govjetir.org The reaction of this compound with a primary amine (R-NH2) involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. jetir.org This reaction is often catalyzed by a small amount of acid and is typically reversible.

Reaction TypeReactantCatalystProduct Type
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)Basic (e.g., Piperidine, DBU) sigmaaldrich.comα,β-Unsaturated Carbonyl Compound
Schiff Base FormationPrimary Amine (R-NH2)Acidic (e.g., Acetic Acid) jetir.orgImine (Schiff Base)

Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles that readily add to the carbonyl group of aldehydes. The reaction of this compound with a Grignard reagent results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. This reaction is a versatile method for introducing a wide range of alkyl, vinyl, or aryl groups at the former carbonyl carbon. The reaction must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.

The general transformation is as follows:

Starting Material: this compound

Reagent: Grignard Reagent (R-MgX)

Product: Secondary Alcohol

Reaction Type: Nucleophilic Addition

Reactivity of the Aryl Halide and Phenoxy Ether Linkage

The aromatic rings of this compound are substituted with halogen atoms, which can participate in certain reactions, although they are generally less reactive than the aldehyde group.

Aromatic nucleophilic substitution (SNAr) on the aryl halides of this compound is possible but typically requires specific conditions. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (the halogen). zenodo.org The aldehyde group is a moderate deactivator and is not as effective at promoting SNAr as a nitro group.

However, substitution can still be achieved under more forcing conditions, such as high temperatures, high pressures, or the use of very strong nucleophiles. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions, suggesting that nucleophilic attack might preferentially occur at the C-F bond on the phenoxy ring, provided the conditions are suitable.

Potential Reaction SiteRequired ConditionsNotes
C-F bond on phenoxy ringStrong nucleophile, high temperature/pressureFluorine is typically a better leaving group in SNAr.
C-Cl bond on phenoxy ringHarsh conditions, strong nucleophileLess reactive than the C-F bond for SNAr.

Electrophilic Aromatic Substitution on Activated Phenoxy Rings

The chemical behavior of this compound in electrophilic aromatic substitution (SEAr) is dictated by the electronic properties of the substituents on its two aromatic rings. wikipedia.orglibretexts.org The phenoxy ring and the benzaldehyde (B42025) ring exhibit different reactivities and regioselectivities due to the interplay of inductive and resonance effects of their respective substituents. libretexts.orglumenlearning.comunizin.org

The phenoxy ring contains three key substituents that influence its reactivity towards electrophiles: the ether oxygen, a chlorine atom, and a fluorine atom. The ether linkage (-O-) is a potent activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org It donates electron density to the aromatic ring via resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution, particularly when the electrophile attacks the ortho or para positions. lumenlearning.comorganicchemistrytutor.com Conversely, the chlorine and fluorine atoms are deactivating groups due to their strong electron-withdrawing inductive effects. libretexts.orgyoutube.com However, they also possess lone pairs of electrons that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org This makes halogens a unique class of deactivating ortho, para-directors. unizin.org

In the case of the 3-chloro-4-fluorophenoxy moiety, the directing effects of the substituents must be considered in concert. The powerful ortho, para-directing ability of the ether oxygen is the dominant influence. The positions ortho and para to the ether linkage are C2', C6', and C4'. However, the C4' position is already substituted with fluorine. Therefore, electrophilic attack is most likely to occur at the C2' and C6' positions. The steric hindrance from the adjacent ether bridge and the electronic deactivation from the neighboring chlorine atom may influence the relative rates of substitution at these sites.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound
RingSubstituentPositionEffect on ReactivityDirecting Effect
Phenoxy Ring-O- (Ether)C1'ActivatingOrtho, Para
-ClC3'DeactivatingOrtho, Para
-FC4'DeactivatingOrtho, Para
Benzaldehyde Ring-CHO (Aldehyde)C1Strongly DeactivatingMeta
-OAr (Phenoxy)C2Deactivating (overall)Ortho, Para

Radical Reactions Involving Aryl Moieties

Aryl halides are common precursors for the generation of aryl radicals, which are highly reactive intermediates useful in forming carbon-carbon and carbon-heteroatom bonds. nih.govasiaresearchnews.com The this compound molecule contains a chlorofluorinated aryl ring, making it a potential substrate for radical reactions initiated by cleavage of the carbon-halogen bond. asiaresearchnews.com

The generation of an aryl radical from this moiety can be envisioned through various modern synthetic methods, such as those employing photoredox catalysis or transition metal reductants, which offer milder alternatives to traditional tin-based reagents. nih.gov Upon generation, the aryl radical, likely centered at the C3' position (following C-Cl bond cleavage), could participate in several transformations.

Intramolecular Cyclization: If a suitable radical acceptor is present elsewhere in the molecule, an intramolecular cyclization could occur. For instance, derivatization of the aldehyde group into a moiety with an appropriately positioned double or triple bond could facilitate a radical cascade reaction leading to complex polycyclic structures.

Intermolecular Addition: The generated aryl radical can add to external alkenes or alkynes in an intermolecular fashion. researchgate.net This process, known as hydroarylation, results in the formation of a new C-C bond and offers a pathway to more complex molecular architectures. researchgate.net

Hydrogen Atom Abstraction (HAT): The aryl radical could abstract a hydrogen atom from a suitable donor, leading to the formation of 2-(4-fluorophenoxy)benzaldehyde. This reductive dehalogenation pathway is a common outcome in radical reactions. nih.gov

While specific studies on the radical reactions of this compound are not extensively documented, the principles of aryl radical chemistry suggest its potential as a substrate for such transformations. nih.govresearchgate.net The reactivity of the benzaldehyde functionality under radical conditions, such as in cyclizations of 2-alkenyl benzaldehydes, further underscores the potential for this class of compounds to engage in complex radical-mediated processes. rsc.org

Derivatization Strategies for Complex Molecular Architectures

Formation of Heterocyclic Scaffolds Utilizing this compound as a Precursor

Aromatic aldehydes are exceptionally versatile building blocks in the synthesis of heterocyclic compounds. researchgate.netnih.govresearchgate.net The aldehyde functionality of this compound serves as a key electrophilic site for condensation and cyclization reactions to form a wide array of heterocyclic scaffolds.

A prominent strategy involves the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone containing an α-hydrogen in the presence of a base. researchgate.netwikipedia.orgresearchgate.net This reaction yields an α,β-unsaturated ketone, commonly known as a chalcone (B49325). This chalcone intermediate, bearing the 2-(3-chloro-4-fluorophenoxy)phenyl moiety, is a versatile precursor for various five- and six-membered heterocycles.

For example:

Pyrazolines: Reaction of the chalcone intermediate with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines can lead to the formation of pyrazoline derivatives.

Pyrimidines: Condensation with urea, thiourea, or guanidine (B92328) can yield dihydropyrimidinones, dihydropyrimidinethiones, or aminopyrimidines, respectively.

Isoxazoles: Reaction with hydroxylamine (B1172632) hydrochloride can produce isoxazoline (B3343090) derivatives.

Furthermore, multicomponent reactions involving this compound, a β-ketonitrile, and an amine or other nucleophile could provide direct access to highly functionalized heterocyclic systems like pyridines or pyrans. nih.gov The reactivity of the aldehyde group allows for its incorporation into diverse synthetic pathways aimed at constructing complex, biologically relevant heterocyclic frameworks.

Table 2: Potential Heterocyclic Scaffolds from this compound
Precursor/IntermediateReagent(s)Resulting Heterocyclic Scaffold
Chalcone IntermediateHydrazine (or derivatives)Pyrazoline
Urea / ThioureaDihydropyrimidinone / Dihydropyrimidinethione
HydroxylamineIsoxazoline
Aldehyde (Directly)β-Ketonitrile, AmineSubstituted Pyridine (B92270)
o-PhenylenediamineBenzodiazepine

Synthesis of Structurally Related Analogues for Chemical Space Exploration

Exploring the chemical space around this compound is crucial for developing structure-activity relationships in various chemical and biological contexts. Several derivatization strategies can be employed to synthesize structurally related analogues.

Modification of the Diaryl Ether Linkage: The core diaryl ether structure can be modified by employing different synthetic routes, such as the Ullmann condensation or the Buchwald-Hartwig amination. researchgate.netnih.govorganic-chemistry.orgacs.orgscispace.com These cross-coupling methods allow for the synthesis of a library of analogues by varying either the phenolic or the aryl halide component.

Reacting 2-bromobenzaldehyde (B122850) or 2-iodobenzaldehyde (B48337) with various substituted phenols.

Reacting 3-chloro-4-fluorophenol (B1581553) with different ortho-substituted haloarenes.

Functional Group Transformations of the Aldehyde: The aldehyde group is a versatile handle for numerous chemical transformations.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(3-chloro-4-fluorophenoxy)benzoic acid. This acid can then be converted into esters, amides, or other acid derivatives.

Reduction: Selective reduction of the aldehyde yields the corresponding benzyl (B1604629) alcohol, 2-(3-chloro-4-fluorophenoxy)benzyl alcohol. This alcohol can be further functionalized, for example, by etherification or esterification.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a variety of substituted benzylamines.

Cyanohydrin Formation: Addition of hydrogen cyanide across the aldehyde carbonyl group forms a cyanohydrin, which can be a precursor for α-hydroxy acids or α-amino alcohols. google.com

Substitution on the Aromatic Rings: While electrophilic substitution on the deactivated benzaldehyde ring is challenging, nucleophilic aromatic substitution (SNAr) on the electron-deficient 3-chloro-4-fluorophenoxy ring could be possible under specific conditions with potent nucleophiles, potentially leading to the displacement of the fluorine or chlorine atom.

These strategies enable the systematic modification of all key parts of the this compound scaffold, facilitating a thorough exploration of its surrounding chemical space. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the precise arrangement of atoms within a molecule. A full NMR analysis of 2-(3-Chloro-4-fluorophenoxy)benzaldehyde would involve a suite of experiments.

Proton (¹H) NMR for Molecular Connectivity Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show a distinct signal for the aldehyde proton (-CHO) at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The aromatic protons on both the benzaldehyde (B42025) and the 3-chloro-4-fluorophenoxy rings would appear as a complex pattern of multiplets in the aromatic region (approximately 6.8-8.0 ppm). The splitting patterns and coupling constants (J values) of these aromatic signals would be crucial for determining the substitution pattern and the connectivity between the two aromatic rings through the ether linkage. Without experimental data, a precise assignment of chemical shifts and coupling constants is not possible.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would display a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield position (typically 185-195 ppm). The aromatic carbons would resonate in the region of 110-165 ppm. The carbon atoms directly bonded to the electronegative oxygen, chlorine, and fluorine atoms would exhibit distinct chemical shifts. Specifically, the carbon attached to the fluorine atom would show a large coupling constant (¹JCF). However, without access to an experimental spectrum, the exact chemical shifts and coupling constants for each carbon atom in the molecule remain undetermined.

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the phenoxy ring. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, this fluorine signal would likely exhibit coupling to adjacent protons (³JHF), which would appear as a doublet of doublets or a more complex multiplet in a high-resolution spectrum. The precise chemical shift and coupling constants are not available in the current literature.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on the same aromatic ring, helping to trace the connectivity of the proton network.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be particularly useful in determining the preferred conformation of the molecule around the ether linkage by observing through-space interactions between protons on the two different aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This is essential for assigning the signals in the ¹³C NMR spectrum.

Regrettably, no 2D NMR data for this compound has been reported in the scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₃H₈ClFO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would be required to confirm this elemental composition. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the loss of characteristic fragments such as the formyl group (-CHO) or the cleavage of the ether bond. At present, no experimental HRMS data for this compound is publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity of this compound and identifying any related impurities. In this technique, the compound is vaporized and passed through a capillary column, which separates it from other volatile and semi-volatile components based on their boiling points and interactions with the column's stationary phase.

Following chromatographic separation, the eluted components are introduced into a mass spectrometer. The mass detector provides a fingerprint-like mass spectrum for each component, enabling its definitive identification. semanticscholar.org This is particularly useful for detecting residual starting materials, byproducts from the synthesis, or degradation products. For instance, in the analysis of related synthetic compounds, GC-MS has been effectively used to confirm a purity of 99% and identify minor impurities present in the final product. semanticscholar.org The high resolution of modern capillary columns allows for the separation of closely related isomers, which might be difficult to distinguish by other methods. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Complex Mixtures

For analyzing this compound within complex matrices or for identifying non-volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. ub.edujfda-online.com This technique separates components in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, followed by detection with a mass spectrometer.

A common approach involves using a reversed-phase column, such as a C8 or C18, with a gradient elution of acetonitrile (B52724) and water. ub.edu LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. ub.edujfda-online.com By using acquisition modes like selected reaction monitoring (SRM), it is possible to quantify the target compound at very low levels, even in the presence of interfering substances. This makes LC-MS an invaluable tool for metabolic studies or environmental trace analysis.

Advanced Ionization Techniques in Mass Spectrometry (e.g., ESI, EI)

The choice of ionization technique in mass spectrometry is crucial for obtaining relevant structural information.

Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. For aromatic aldehydes, characteristic fragmentation patterns include the loss of a hydrogen atom (M-1) and the formyl radical (M-29), resulting in a stable benzoyl cation. miamioh.edu For this compound, EI-MS would likely show key fragments arising from the cleavage of the ether bond, as well as the loss of chlorine and fluorine atoms. nih.gov The resulting fragmentation pattern provides a structural fingerprint that can be compared against spectral libraries for confirmation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]+ with minimal fragmentation. scispace.comnuph.edu.ua This is highly advantageous for unequivocally determining the molecular weight of the compound. Further structural information can be obtained by inducing fragmentation of the parent ion through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This allows for controlled fragmentation, helping to piece together the molecule's structure systematically.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are essential for identifying the functional groups present in the this compound molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the key characteristic absorption bands are predicted based on data from analogous structures like benzaldehyde, substituted benzaldehydes, and halogenated aromatic compounds. researchgate.netnist.govresearchgate.net

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
Aldehyde C-HStretching2850 - 2750
Aromatic C-HStretching3100 - 3000
Carbonyl (C=O)Stretching~1700
Aromatic C=CRing Stretching1600 - 1450
Aryl Ether (C-O-C)Asymmetric Stretching~1250
C-FStretching1200 - 1100
C-ClStretching800 - 600

This table is generated based on typical values for the listed functional groups and data from structurally similar compounds. researchgate.netresearchgate.netnih.gov

Raman Spectroscopy for Complementary Molecular Vibrational Information

Raman spectroscopy provides information that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be effective in identifying the aromatic ring's symmetric "breathing" modes and other vibrations involving the carbon skeleton. researchgate.netresearchgate.net The combination of both FT-IR and Raman spectra allows for a more complete and confident assignment of all vibrational modes within the molecule. nih.gov

Chromatographic Separation Techniques

Effective separation is fundamental to the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of the compound. A reversed-phase setup, using a C18 column with a mobile phase like methanol-water or acetonitrile-water, is typically effective for separating aromatic aldehydes from related isomers and impurities. google.com

Gas Chromatography (GC): Given the likely volatility of the compound, GC is another powerful separation technique. Using a suitable capillary column, such as one with a moderately polar stationary phase, allows for the efficient separation of this compound from other components in a mixture. researchgate.net GC is often the method of choice for purity analysis when coupled with a Flame Ionization Detector (FID) or a mass spectrometer. semanticscholar.org

Chiral Chromatography: For compounds that are chiral, specialized chiral stationary phases (CSPs) can be used in both HPLC and GC to separate enantiomers. While this compound is not chiral, this technique is crucial for separating chiral derivatives or related chiral compounds. nih.govphenomenex.com

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, HPLC would be essential for assessing its purity after synthesis. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a gradient elution. Detection would likely be performed using a UV detector set to a wavelength where the aromatic rings of the molecule show strong absorbance. However, no specific methods or chromatograms for this compound have been documented in scientific literature.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a common technique used to separate and analyze compounds that can be vaporized without decomposition. It is frequently employed to determine the purity of volatile organic compounds. For substituted benzaldehydes, GC analysis is a standard method to assess purity and identify any volatile impurities or starting materials remaining after synthesis. The analysis of 3-Chloro-4-fluorobenzaldehyde, a related precursor, specifies its purity is typically determined via GC. A standard GC method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column to a detector, such as a flame ionization detector (FID). Despite its applicability, no specific GC conditions or retention time data have been published for this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of a diaryl ether aldehyde like this compound, TLC would be used to track the consumption of the starting materials (e.g., a substituted phenol (B47542) and a substituted benzaldehyde) and the formation of the product. This is achieved by spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separated spots are then visualized under UV light. While this technique is fundamental in the synthesis of related compounds, no specific Rf values or solvent systems have been reported for this target molecule.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a critical procedure used to determine the elemental composition (by mass percent) of a sample. For a newly synthesized compound, this data is used to verify that the empirical formula matches the expected molecular formula, providing strong evidence of the compound's identity and purity. For this compound (C₁₃H₈ClFO₂), the theoretical elemental composition would be calculated based on its atomic constituents. An experimental analysis would then be performed, and the results would be compared to the theoretical values. A close match (typically within ±0.4%) is considered a confirmation of the compound's empirical formula. No published reports containing the results of elemental analysis for this specific compound are available.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is effective in predicting the molecular geometries and stability of compounds like 2-(3-Chloro-4-fluorophenoxy)benzaldehyde.

A typical DFT study would involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. For this compound, such calculations would elucidate the spatial arrangement of the two phenyl rings, the ether linkage, and the aldehyde group. The stability of different conformers, which arise from rotation around the ether linkage and the bond connecting the aldehyde group to the phenyl ring, can be compared by calculating their relative energies. The presence of the chloro and fluoro substituents would be shown to influence the electron distribution and, consequently, the geometry and stability of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound

ParameterPredicted Value
C-O (ether) Bond Length~1.36 Å
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
C=O (aldehyde) Bond Length~1.21 Å
Dihedral Angle (between the two phenyl rings)~60-80°

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Specific experimental or computational data for this compound is not available in the cited sources.

Quantum chemical calculations, particularly DFT, are also instrumental in predicting various spectroscopic parameters. These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. For this compound, this would involve identifying the characteristic stretching and bending vibrations of its functional groups, such as the C=O stretch of the aldehyde, the C-O-C stretch of the ether, and vibrations associated with the substituted aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. For the target molecule, this would help in assigning the signals in the experimental NMR spectra to specific protons and carbon atoms in the structure.

The flexibility of the this compound molecule is primarily due to the rotation around the single bonds of the ether linkage. Conformational analysis involves systematically studying the energetics of the molecule as these bonds are rotated. This exploration of the potential energy surface helps to identify the low-energy conformers (stable structures) and the energy barriers for interconversion between them. Such studies are crucial for understanding how the molecule's shape influences its interactions and reactivity.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (e.g., in a solvent or in a biological environment). An MD simulation of this compound would involve simulating the motion of the molecule over time, taking into account its interactions with surrounding solvent molecules. This approach can reveal the dynamic nature of its conformations and provide information about intermolecular interactions, such as hydrogen bonding with solvent molecules.

Theoretical Investigations of Reaction Mechanisms and Transition State Structures

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be used to investigate reactions involving the aldehyde group, such as nucleophilic additions or oxidations. By mapping the reaction pathway, identifying transition state structures, and calculating activation energies, researchers can gain a detailed understanding of the reaction's feasibility and kinetics.

Computational Studies on Molecular Interactions and Recognition Principles

Understanding how this compound interacts with other molecules is important for its potential applications. Computational methods can be used to study its non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding, with other molecules or biological targets. Molecular docking, a computational technique, could be used to predict the binding mode and affinity of this molecule to a protein's active site, which is a common practice in drug discovery research.

Applications and Advanced Materials Science Integration

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

2-(3-Chloro-4-fluorophenoxy)benzaldehyde serves as a highly versatile intermediate in multi-step organic syntheses due to the presence of several reactive sites. The aldehyde functional group is a primary site for a wide array of chemical transformations. It readily participates in nucleophilic addition and condensation reactions, which are fundamental for constructing more complex molecular frameworks. For instance, it can undergo reactions to form Schiff bases, a critical step in the synthesis of certain liquid crystals and bioactive molecules.

The chloro and fluoro substituents on the phenoxy ring also play a crucial role in directing the reactivity of the molecule and influencing the properties of the final products. These halogen atoms can be targeted in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This capability enables the systematic modification of the molecular structure to fine-tune its electronic and physical properties.

Furthermore, the diaryl ether linkage provides both flexibility and thermal stability to the molecular backbone. This structural feature is particularly desirable in the synthesis of high-performance polymers and other advanced materials where a combination of processability and durability is required. The strategic combination of these functional groups makes this compound a key starting material for a diverse range of complex organic molecules with tailored properties.

Integration into Polymeric and High-Temperature Resistant Materials

The structural characteristics of this compound make it a promising precursor for the synthesis of high-performance polymers, particularly those requiring exceptional thermal stability. The presence of the diaryl ether linkage is a well-established motif in the backbone of heat-resistant polymers such as polyimides and poly(ether ether ketone) (PEEK). This is because the ether bond imparts a degree of flexibility to the polymer chain, which can improve processability without significantly compromising thermal performance.

One potential pathway for integrating this compound into a polymer backbone involves the conversion of the aldehyde group into other functional groups, such as an amine or a carboxylic acid. For example, oxidation of the aldehyde would yield a carboxylic acid, which could then be used as a monomer in the synthesis of polyesters or polyamides. Alternatively, reductive amination could convert the aldehyde into an amine, creating a diamine monomer suitable for the synthesis of polyimides. Polyimides derived from ether-linked diamines are known for their high glass transition temperatures and excellent thermo-oxidative stability. mdpi.commdpi.commatec-conferences.org

The chloro and fluoro substituents can further enhance the properties of the resulting polymers. The incorporation of fluorine is known to improve chemical resistance, lower the dielectric constant, and reduce water absorption in polymers. The presence of the chloro group can also contribute to flame retardancy. Therefore, polymers synthesized from monomers derived from this compound are anticipated to exhibit a valuable combination of thermal stability, chemical inertness, and favorable dielectric properties, making them suitable for applications in the aerospace and electronics industries. mdpi.com

Application in the Development of Ester Liquid Crystals and Optoelectronic Materials

Substituted benzaldehydes are frequently employed as core structures in the synthesis of liquid crystalline materials, and this compound is a promising candidate for the development of novel ester liquid crystals. The rod-like shape of molecules is a key factor in the formation of liquid crystal phases, and the extended, relatively rigid structure of this compound provides a suitable scaffold.

The synthesis of ester liquid crystals often involves the reaction of a substituted benzaldehyde (B42025) with a phenol (B47542) or a carboxylic acid to form an ester linkage, which becomes a central part of the mesogenic core. For instance, the aldehyde group of this compound can be a starting point for creating Schiff base esters, which are a well-known class of liquid crystals. The reaction of the aldehyde with an aniline (B41778) derivative produces a Schiff base, which can then be further functionalized with an ester group. mdpi.commdpi.com

Below is a table of representative data for Schiff base/ester liquid crystals derived from substituted benzaldehydes, illustrating the types of mesophases and transition temperatures that can be achieved.

Compound StructureMesophase TypeTransition Temperatures (°C)
4-((2′-chlorophenylimino)methyl)phenyl-4″-decyloxybenzoateNematicCr 125.0 N 145.0 Iso
4-((4-(hexyloxy)phenylimino)methyl]benzoic acidSmectic A, NematicCr 189.8 SmA 257.5 N 266.0 Iso
4-iodophenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoateSmectic A, NematicCr 156.4 SmA 242.7 N 250.2 Iso

Cr = Crystalline, N = Nematic, SmA = Smectic A, Iso = Isotropic. Data is illustrative and based on structurally similar compounds.

Precursor for Organic Electronic Materials and Related Derivatives

The aromatic and halogenated structure of this compound makes it an interesting starting point for the synthesis of organic electronic materials, including organic semiconductors. The core structure can be chemically modified to introduce functionalities that facilitate charge transport, a key requirement for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

One synthetic strategy involves the conversion of the aldehyde group into a more extended π-conjugated system. For example, a Wittig or Horner-Wadsworth-Emmons reaction could be used to introduce a vinyl group, which can then be further elaborated. Another approach is to use the aldehyde in condensation reactions to build larger, more complex aromatic structures.

Derivatives of phenoxybenzaldehyde have been investigated for their semiconducting properties. The introduction of electron-donating or electron-accepting groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the charge injection and transport properties of the material. For instance, incorporating triphenylamine (B166846) units, which are known for their hole-transporting capabilities, could lead to materials suitable for use in the hole transport layer of OLEDs.

While specific research on the electronic properties of derivatives of this compound is limited, the fundamental principles of molecular design for organic semiconductors suggest that this compound could serve as a valuable building block. The presence of the diaryl ether linkage can enhance solubility and processability, while the halogen atoms can influence molecular packing in the solid state, which is crucial for efficient charge transport. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Phenoxybenzaldehydes

The synthesis of diaryl ethers, the structural core of phenoxybenzaldehydes, has traditionally been accomplished via the Ullmann condensation. organic-chemistry.orgbyjus.comwikipedia.org This classic method, however, often requires harsh reaction conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper, which are not environmentally sustainable. wikipedia.orgrug.nl

Future research is focused on developing greener and more efficient synthetic routes. Modern Ullmann-type reactions represent a significant step forward, employing catalytic amounts of copper, often in combination with ligands, to facilitate the C–O cross-coupling under milder conditions. rug.nlresearchgate.net The evolution of this methodology is driven by the principles of green chemistry, aiming to reduce energy consumption and waste. researchgate.net Emerging strategies include the use of microwave or ultrasound irradiation to accelerate reaction times, the development of recoverable and reusable heterogeneous catalysts, and the implementation of ligand-free or solvent-free conditions. researchgate.netnih.govmdpi.com These advancements not only make the synthesis more economical but also significantly reduce the environmental impact. nih.gov

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether Formation
ParameterTraditional Ullmann CondensationModern & Sustainable Approaches
Catalyst Stoichiometric copper powderCatalytic Cu(I) salts, nanoparticles, reusable heterogeneous catalysts
Temperature High (>200°C)Lower to moderate (room temp. to ~120°C)
Additives Often noneLigands (diamines, amino acids), phase-transfer catalysts
Energy Source Conventional heatingMicrowave, ultrasound
Sustainability Low (high energy, metal waste)High (lower energy, catalyst recycling, reduced waste)

Exploration of Undiscovered Chemical Transformations and Reaction Discovery Pathways

The molecular architecture of 2-(3-Chloro-4-fluorophenoxy)benzaldehyde offers multiple sites for chemical modification, opening avenues for the discovery of novel transformations. The aldehyde functional group is a primary hub for reactivity. Beyond standard oxidation to a carboxylic acid or reduction to a benzyl (B1604629) alcohol, it can participate in a variety of carbon-carbon bond-forming reactions. researchgate.net

Future explorations could involve tandem reactions that modify the aldehyde and another part of the molecule in a single pot, increasing synthetic efficiency. liberty.edu The halogenated aromatic rings are also ripe for further functionalization. While the diaryl ether bond is robust, catalytic methods for its cleavage or rearrangement could lead to new molecular scaffolds. Furthermore, photochemical reactions of the benzaldehyde (B42025) moiety could be explored to generate radical intermediates, paving the way for unique reaction pathways not accessible through traditional thermal methods. beilstein-journals.org

Table 2: Potential Chemical Transformations of this compound
Functional GroupReaction TypePotential ProductReference
AldehydeOxidationCorresponding carboxylic acid youtube.com
Reduction/HydrogenationCorresponding benzyl alcohol researchgate.net
Condensation (e.g., Knoevenagel)Substituted alkene-
Aromatic RingsElectrophilic Aromatic SubstitutionFurther substituted diaryl ether-
Nucleophilic Aromatic SubstitutionDisplacement of F or Cl (under forcing conditions)-
Entire MoleculePhotochemical ReactionRadical-derived products, decarbonylation products beilstein-journals.org

Leveraging Advanced Analytical Techniques for Deeper Structural and Mechanistic Elucidation

A thorough understanding of the structure and reaction mechanisms of this compound and its derivatives is crucial for predicting their behavior and designing new applications. Advanced analytical techniques are indispensable in this pursuit.

X-ray crystallography provides unambiguous determination of the three-dimensional solid-state structure, offering insights into bond lengths, angles, and intermolecular interactions such as hydrogen and halogen bonding. nih.govrsc.orgNuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural analysis in solution. For this particular molecule, ¹⁹F NMR is especially powerful. The ¹⁹F nucleus offers 100% natural abundance and a wide chemical shift range, making it a sensitive probe for elucidating molecular structure and studying reaction mechanisms, even in complex mixtures, without the need for separation. nih.govrsc.orgresearchgate.net Combining experimental NMR with computational predictions from Density Functional Theory (DFT) can provide highly accurate structural assignments. researchgate.netnih.govMass Spectrometry (MS) is essential for determining molecular weight and fragmentation patterns, which can help differentiate between isomers and identify unknown products of chemical transformations. nih.gov

These techniques are also critical for mechanistic studies, such as identifying transient copper(III) intermediates proposed in Ullmann-type catalytic cycles, thereby moving from hypothetical pathways to experimentally verified mechanisms. rug.nlresearchgate.net

Table 3: Advanced Analytical Techniques for Characterization
TechniqueInformation GainedRelevance
X-Ray Crystallography Precise 3D molecular structure, intermolecular interactions (halogen/hydrogen bonds)Understanding solid-state packing and designing crystalline materials. nih.govrsc.org
¹⁹F NMR Spectroscopy Highly sensitive probe of the local electronic environment of fluorineUnambiguous structural elucidation of fluorinated compounds and reaction monitoring. nih.govresearchgate.net
Mass Spectrometry (EI, CI) Molecular weight, elemental composition, fragmentation patternsIsomer differentiation and identification of reaction products. nih.gov
Computational Spectroscopy (DFT) Prediction of NMR shifts and other spectroscopic propertiesAiding in the interpretation and assignment of complex experimental spectra. researchgate.net

Integration of Computational Predictions with Experimental Validation for Novel Derivative Design

The synergy between computational chemistry and experimental synthesis is a powerful engine for modern molecular design. This integrated approach allows for the rational design of novel derivatives of this compound with tailored properties for applications in medicine or materials science.

The process begins with computational modeling. Molecular docking simulations can predict how potential derivatives might bind to biological targets, such as enzymes or receptors, guiding the design of new drug candidates. pensoft.netmdpi.com It is particularly important to use models that can accurately describe halogen bonding, a key interaction for halogenated compounds. rsc.orgnih.govsemanticscholar.orgQuantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate structural features with functional properties. researchgate.net DFT calculations can predict electronic properties and reactivity, helping to screen candidates virtually before committing resources to their synthesis. nih.gov

The most promising candidates identified through these computational predictions are then synthesized in the laboratory. Subsequent experimental validation involves testing the synthesized compounds to determine if they possess the predicted properties (e.g., biological activity, photophysical characteristics). tandfonline.comnih.gov This iterative cycle of prediction, synthesis, and testing accelerates the discovery process, reduces costs, and leads to a deeper understanding of structure-function relationships. mdpi.comnih.gov

Table 4: Workflow for Integrated Computational and Experimental Design
PhaseActivityTools/Techniques
Computational Prediction Target Identification & Binding PredictionMolecular Docking
Property CorrelationQSAR (Quantitative Structure-Activity Relationship)
Electronic & Reactivity PredictionDFT (Density Functional Theory)
Experimental Synthesis Chemical Synthesis of Designed DerivativesOrganic synthesis methodologies (e.g., Ullmann coupling)
Experimental Validation Structural ConfirmationNMR, MS, X-ray Crystallography
Functional TestingBiological assays, material property measurements

Expanding Applications in Next-Generation Functional Materials Science

The structural motifs within this compound make it an attractive building block for next-generation functional materials. The field of polymer science, in particular, stands to benefit from incorporating such halogenated aromatic units.

Halogenated polymers often exhibit enhanced properties such as flame retardancy, thermal stability, and chemical resistance. iafss.org The introduction of chlorine and fluorine atoms can also modify the electronic properties of π-conjugated materials, which is relevant for organic semiconductors and solar cells.

A key emerging area is the use of halogen bonding as a tool in materials design. researchgate.net Similar to the more familiar hydrogen bond, the halogen bond is a highly directional, non-covalent interaction that can be used to control the self-assembly of molecules into ordered supramolecular structures. By designing polymers or materials that incorporate the 2-(3-chloro-4-fluorophenoxy) moiety, it may be possible to create self-healing materials, stimuli-responsive systems ("smart" materials), or liquid crystals where the halogen bonds direct the molecular organization. The benzaldehyde group can also be used as a reactive handle to graft the molecule onto polymer backbones or to form polymer networks.

Table 5: Potential Applications in Functional Materials Science
Material TypeRole of this compound MoietyResulting Property
Flame-Retardant Polymers Incorporated as a halogen-rich monomer or additive.Improved fire safety of materials like polyolefins or polystyrenes. iafss.org
Supramolecular Materials Acts as a building block where Cl/F atoms direct assembly via halogen bonding.Creation of ordered materials, liquid crystals, or functional gels. researchgate.net
High-Performance Polymers Diaryl ether structure provides thermal and chemical stability to the polymer backbone.Materials suitable for demanding applications in electronics or aerospace. numberanalytics.com
Functionalized Surfaces/Networks Aldehyde group used to covalently link the molecule to surfaces or other polymers.Modified surface properties or creation of cross-linked polymer networks.

Q & A

Q. What are the standard synthetic routes for 2-(3-Chloro-4-fluorophenoxy)benzaldehyde, and what factors influence regioselectivity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, reacting 3-chloro-4-fluorophenol with 2-bromobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) can yield the target aldehyde. Regioselectivity depends on electronic effects: the electron-withdrawing chlorine and fluorine substituents activate specific positions on the aromatic ring for substitution. Solvent polarity and temperature (80–120°C) also influence reaction efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • X-ray crystallography : Resolves bond angles (e.g., C—O—C angle ~120°) and molecular conformation .
  • Mass spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ at m/z 264.6).
    Cross-referencing with NIST spectral databases ensures accuracy .

Q. How does the aldehyde group in this compound participate in nucleophilic addition reactions?

  • Methodological Answer : The aldehyde reacts with nucleophiles (e.g., amines, hydrazines) to form imines or hydrazones. For instance, condensation with hydroxylamine yields an oxime (C=N—OH), verified by FTIR (C=O stretch at ~1700 cm⁻¹ shifting to C=N at ~1640 cm⁻¹). Steric hindrance from the phenoxy group may slow reactivity, requiring polar aprotic solvents (e.g., THF) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as an intermediate for fluorinated drug candidates. For example:
  • Antimicrobial agents : Derivatives with thiazole or triazole moieties show activity against S. aureus (MIC ~2 µg/mL) .
  • Kinase inhibitors : The aldehyde group facilitates Schiff base formation with lysine residues in target enzymes .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Toxicity data (e.g., LD₅₀ >500 mg/kg in rats) suggests moderate hazard; conduct reactions in fume hoods .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalyst screening : Pd/Cu systems improve Ullmann coupling efficiency (yield ↑ from 60% to 85%) .
  • Microwave-assisted synthesis : Reduces reaction time (2 hrs vs. 24 hrs) while maintaining purity (>95%) .
  • Table : Optimization Parameters
ConditionYield (%)Purity (%)
Conventional (120°C)6090
Microwave (150°C)8595

Q. What mechanistic insights explain unexpected byproducts in its synthesis?

  • Methodological Answer : Byproducts like 3-(3-chloro-4-fluorophenoxy)benzaldehyde arise from competing ortho/para substitution. DFT calculations show the transition state for para substitution is 2.3 kcal/mol lower in energy. LC-MS/MS identifies byproducts via fragmentation patterns (m/z 264→191) .

Q. How can contradictory NMR and X-ray data be resolved for structural confirmation?

  • Methodological Answer :
  • Dynamic NMR : Detects rotamers causing signal splitting (e.g., phenoxy group rotation).
  • SC-XRD : Resolves crystallographic disorder; compare experimental vs. calculated bond lengths (e.g., C=O: 1.21 Å vs. 1.23 Å) .

Q. What strategies enhance this compound’s utility in designing fluorinated biological probes?

  • Methodological Answer :
  • Click chemistry : Attach azide-functionalized probes via aldehyde-amine ligation.
  • Fluorine-18 labeling : Radiolabeling for PET imaging (t₁/₂ = 110 min) .

Q. How can computational modeling predict its reactivity in novel reaction environments?

  • Methodological Answer :
  • *DFT (B3LYP/6-31G)**: Models electrophilic aromatic substitution (Fukui indices identify reactive sites).
  • MD simulations : Predict solvation effects in ionic liquids (e.g., [BMIM][PF₆] reduces activation energy by 15%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.